N-Pyrrolidino protonitazene is a synthetic opioid belonging to the nitazene class, which has garnered attention due to its potent analgesic properties. It is structurally similar to other nitazene analogues, particularly protonitazene and N-pyrrolidino etonitazene, but features a distinct pyrrolidino ring at the 1-position of the benzimidazole core instead of a diethylaminoethyl group. This modification contributes to its unique pharmacological profile. The compound was first identified in late 2022 and has since been implicated in numerous forensic cases, highlighting its emergence as a significant substance in illicit drug markets across North America and Europe .
N-Pyrrolidino protonitazene has demonstrated significant biological activity as an opioid. In vitro studies indicate that it has a potency approximately 25 times greater than that of fentanyl, making it a highly potent analgesic agent. Its effective concentration (EC50) is reported at 0.942 nM, which is substantially lower than those of many conventional opioids, including morphine and fentanyl . The compound acts as a full agonist at the µ-opioid receptor, exhibiting enhanced analgesic effects compared to both fentanyl and morphine, with its effects reversible by opioid antagonists like naltrexone .
Currently, N-pyrrolidino protonitazene does not have recognized medical applications or approvals for therapeutic use. Its primary relevance lies in its identification within forensic contexts, where it has been linked to numerous overdose cases and fatalities. Its high potency raises significant public health concerns due to the potential for misuse and overdose among populations using synthetic opioids recreationally .
Research into the interactions of N-pyrrolidino protonitazene with opioid receptors indicates that it binds effectively to the µ-opioid receptor, leading to pronounced analgesic effects. In comparative studies with other opioids, it has shown higher binding affinity and potency. The interaction studies underscore its potential for significant psychoactive effects, emphasizing the need for further research into its safety profile and toxicological effects in humans .
N-Pyrrolidino protonitazene shares structural similarities with several other compounds within the nitazene class. Below is a comparison highlighting its uniqueness:
Compound Name | Potency (EC50) | Structural Features | Unique Characteristics |
---|---|---|---|
N-Pyrrolidino protonitazene | 0.942 nM | Pyrrolidino ring at 1-position | Most potent among nitazenes; high risk of overdose |
Protonitazene | 7.19 nM | Diethylaminoethyl group at 1-position | Less potent than N-pyrrolidino protonitazene |
N-Pyrrolidino etonitazene | 0.548 nM | Pyrrolidino ring; similar structure | Slightly more potent than N-pyrrolidino protonitazene |
Isotonitazene | Not specified | Varies at C4 position on benzyl moiety | Different substitution pattern affects potency |
Etonitazene | Not specified | Similar core structure but different side chains | Established history of use; lower potency compared to N-PP |
This table illustrates that while N-pyrrolidino protonitazene is structurally related to other nitazenes, its unique modifications contribute to its significantly higher potency and associated risks.
The synthesis of 2-benzylbenzimidazole derivatives, including N-pyrrolidino protonitazene, relies on modular strategies that enable precise control over substituent placement. A foundational approach involves the regioselective reduction of 1-chloro-2,4-dinitrobenzene, followed by condensation with arylacetonitrile derivatives to form the benzimidazole core [5]. For N-pyrrolidino protonitazene, this process begins with the substitution of the chloro group in 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine, yielding an intermediate that undergoes reduction to produce an ortho-phenylenediamine derivative [5]. Subsequent condensation with an n-propoxyphenyl imidate, derived from n-propoxyphenylacetonitrile, introduces the critical 4-propoxybenzyl moiety at the C2 position of the benzimidazole ring [5].
Recent innovations in synthetic chemistry have streamlined the production of 2-benzylbenzimidazole derivatives. For instance, microwave-assisted synthesis reduces reaction times for nitro group reduction, while solid-phase techniques improve yields during imidate formation [5]. These methodologies avoid regulated precursors, enhancing accessibility for clandestine laboratories [5]. The table below summarizes key intermediates and reaction conditions for N-pyrrolidino protonitazene synthesis:
Reaction Step | Reagents/Conditions | Intermediate |
---|---|---|
Chloro substitution | 2-Diethylaminoethylamine, EtOH | 2-(Diethylamino)ethylamine adduct |
Nitro reduction | H₂/Pd-C, 50°C | Ortho-phenylenediamine |
Imidate condensation | n-Propoxyphenylacetonitrile, HCl | 4-Propoxybenzyl imidate |
Cyclization | Acetic acid, reflux | 2-Benzylbenzimidazole core |
Structural variations within the nitazene class profoundly influence receptor binding and functional activity. N-Pyrrolidino protonitazene distinguishes itself through two key modifications: (1) the incorporation of a pyrrolidine ring at the N1 position and (2) the presence of a propoxy group at the C4 position of the benzyl moiety.
Replacing the traditional diethylamino group with a pyrrolidine ring enhances µ-opioid receptor (MOR) affinity. Comparative studies show that N-pyrrolidino substitutions confer higher MOR activation (EC₅₀ = 0.03 nM) compared to piperidine analogues (EC₅₀ = 0.12 nM) [6]. This improvement stems from the pyrrolidine’s constrained conformation, which optimizes interactions with transmembrane helix 2 of MOR [6].
The propoxy group at C4 demonstrates a balance between lipophilicity and steric bulk. In vitro assays reveal that increasing alkoxy chain length from methoxy (metonitazene) to propoxy (protonitazene) elevates MOR potency by 15-fold, while longer chains (e.g., butoxy in butonitazene) reduce efficacy due to unfavorable van der Waals interactions [7]. The table below compares alkoxy chain impacts across analogues:
Compound | Alkoxy Chain | MOR EC₅₀ (nM) | Relative Potency vs. Fentanyl |
---|---|---|---|
Metonitazene | Methoxy | 1.2 | 8× |
Etonitazene | Ethoxy | 0.3 | 30× |
Protonitazene | Propoxy | 0.8 | 12× |
Butonitazene | Butoxy | 2.5 | 4× |
The 5-nitro substituent on the benzimidazole ring is critical for MOR activation. Removal of this group (as in etodesnitazene) reduces potency by 90%, underscoring its role in stabilizing receptor-ligand hydrogen bonds [6]. However, N-desethyl modifications retain partial activity, with N-desethyl isotonitazene exhibiting unexpected potency increases due to altered metabolic stability [6].
Isotonitazene, an isopropoxy analogue of protonitazene, demonstrates how minor stereochemical changes affect bioavailability. While both compounds share similar MOR affinities, isotonitazene’s branched alkoxy chain improves blood-brain barrier penetration, resulting in higher in vivo potency [7].
Recent computational studies have employed sophisticated molecular docking and dynamics simulations to elucidate the binding mechanisms of N-pyrrolidino protonitazene at the μ-opioid receptor. These investigations utilized consensus docking approaches combined with binding pose metadynamics (BPMD) protocols and conventional molecular dynamics simulations to determine the most stable binding conformations [1] [2].
The computational modeling revealed three distinct binding orientations within the μ-opioid receptor orthosteric binding site, each characterized by the positioning of the nitro-substituted benzimidazole group in different subpockets. These subpockets are designated as SP1 (subpocket 1), SP2 (subpocket 2), and SP3 (subpocket 3), each offering unique chemical environments that influence ligand binding affinity and selectivity [1] [3].
Subpocket 1 (SP1) is located between transmembrane helices TM2 and TM3, creating a predominantly hydrophobic environment comprising residues Thr120^2.57^, Val143^3.28^, Ile144^3.29^, and Asp147^3.32^. This subpocket has been historically occupied by the phenethyl group of fentanyl and the phenyl group of BU72 in experimental crystal structures [1] [2].
Subpocket 2 (SP2) is positioned between transmembrane helices TM1, TM2, and TM7, forming a more hydrophilic environment compared to SP1. This subpocket is characterized by its capacity to accommodate polar groups through water-mediated hydrogen bonding interactions. The accessibility of SP2 is mediated by conformational changes in the conserved Gln124^2.60^ residue, which can block one subpocket while opening access to another [1] [3].
Subpocket 3 (SP3) is situated between transmembrane helices TM5 and TM6, representing an alternative binding site that can accommodate various structural components of nitazene ligands depending on the overall binding orientation [1] [2].
The computational docking studies initially employed the μ-opioid receptor:BU72 crystal structure (PDB: 5C1M) as a template, which generated binding poses where the nitro group was positioned in either SP1 or SP3. However, subsequent docking using the μ-opioid receptor:mitragynine pseudoindoxyl structure (PDB: 7T2G) revealed an additional binding mode where the nitro group occupies SP2 [1] [3].
The comparative analysis of SP1 and SP2 binding modes has provided crucial insights into the preferred binding orientation of N-pyrrolidino protonitazene and related nitazene compounds. Metadynamics simulations have demonstrated that the SP2-binding mode is thermodynamically favored by 2-4 kcal/mol compared to the SP1-binding mode for etonitazene, and similar preferences are predicted for N-pyrrolidino protonitazene based on structural similarity [1] [3].
The SP1-binding mode places the nitro-substituted benzimidazole group in the hydrophobic pocket between TM2 and TM3, while the alkoxy substituent extends toward SP3. This orientation is similar to the binding mode observed for fentanyl, where the phenethyl group occupies SP1. However, computational evidence suggests that this binding mode is less stable for nitazene compounds compared to traditional opioids [1] [2].
In contrast, the SP2-binding mode positions the nitro group in the hydrophilic pocket between TM1, TM2, and TM7, while the alkoxy group extends toward SP3. This binding orientation is facilitated by conformational changes in Gln124^2.60^, which rotates its methylamide group upward toward TM3, thereby blocking SP1 access while opening SP2. The SP2 binding mode allows for more favorable interactions between the nitro group and the receptor environment [1] [3].
Conventional molecular dynamics simulations have confirmed the stability of the SP2-binding mode through analysis of ligand root-mean-square deviation (RMSD) values over extended simulation periods. These simulations demonstrate that nitazene compounds maintain stable binding poses in SP2 with minimal conformational drift, supporting the thermodynamic preference determined by metadynamics calculations [1] [2].
The preference for SP2 over SP1 binding is attributed to the unique chemical properties of the nitro-substituted benzimidazole core structure. Unlike the phenethyl group of fentanyl, which forms primarily hydrophobic interactions in SP1, the nitro group of nitazenes can engage in favorable electrostatic and hydrogen bonding interactions within the more polar SP2 environment [1] [3].
The nitro group at the 5-position of the benzimidazole ring plays a critical role in determining the high binding affinity of N-pyrrolidino protonitazene for the μ-opioid receptor. Computational analysis has revealed that this nitro group forms a distinctive π-hole interaction with the conserved Tyr75^1.39^ residue, representing a novel binding mechanism not observed with traditional opioid ligands [1] [3].
The π-hole interaction occurs when the electron-deficient region of the nitro group (the π-hole) interacts with the electron-rich aromatic system of Tyr75^1.39^. This interaction is stabilized by electrostatic forces and contributes significantly to the overall binding affinity of nitazene compounds. The strength of this interaction is enhanced by the electron-withdrawing nature of the nitro group, which increases the positive electrostatic potential of the π-hole region [1] [3].
In addition to the π-hole interaction, the nitro group participates in water-mediated hydrogen bonding networks within the SP2 subpocket. These interactions involve bridging water molecules that facilitate hydrogen bonding between the nitro group oxygen atoms and polar residues in the receptor binding site. The combination of direct π-hole interactions and water-mediated hydrogen bonding creates a highly favorable binding environment for nitazene compounds [1] [2].
Structure-activity relationship studies have confirmed the crucial importance of the nitro group for receptor binding affinity. Removal of the nitro group, as seen in desnitazene analogues, results in a significant decrease in binding potency. For example, protodesnitazene shows substantially reduced activity compared to protonitazene, demonstrating the critical contribution of the nitro group to receptor affinity [4] [5].
The positioning of the nitro group in SP2 also influences the overall binding orientation and selectivity of N-pyrrolidino protonitazene. The specific geometric constraints imposed by the π-hole interaction with Tyr75^1.39^ help to stabilize the preferred binding conformation and may contribute to the high selectivity observed for the μ-opioid receptor over other opioid receptor subtypes [1] [3].
Experimental binding affinity data support the computational predictions regarding nitro group importance. N-pyrrolidino protonitazene demonstrates exceptional potency with EC50 values of 0.942 nM in β-arrestin2 recruitment assays and 0.0939 nM in cAMP inhibition assays, representing approximately 25-fold greater potency than fentanyl [4] [6]. This enhanced potency is directly attributable to the favorable interactions formed by the nitro group within the SP2 binding environment.